REACTION_CXSMILES
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[Si:1]([O:8][C:9]1[CH:10]=[C:11]([CH:15]([OH:18])[CH2:16][CH3:17])[CH:12]=[CH:13][CH:14]=1)([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2]>[O-2].[O-2].[Mn+4]>[Si:1]([O:8][C:9]1[CH:10]=[C:11]([C:15](=[O:18])[CH2:16][CH3:17])[CH:12]=[CH:13][CH:14]=1)([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2] |f:1.2.3|
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Name
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1-[3-(tert-butyldimethylsilanyloxy)phenyl]propan-1-ol
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Quantity
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45 g
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Type
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reactant
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Smiles
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[Si](C)(C)(C(C)(C)C)OC=1C=C(C=CC1)C(CC)O
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Name
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|
Quantity
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148 g
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Type
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catalyst
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Smiles
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[O-2].[O-2].[Mn+4]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
A yellow oil is obtained (m=45 g, Y=100%)
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Name
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|
Type
|
|
Smiles
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[Si](C)(C)(C(C)(C)C)OC=1C=C(C=CC1)C(CC)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |